GW4064

概要

説明

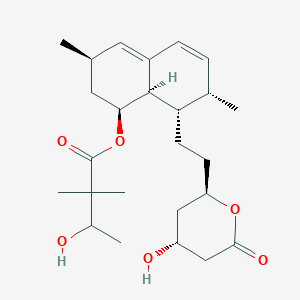

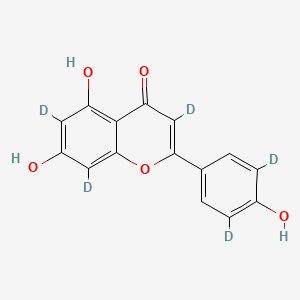

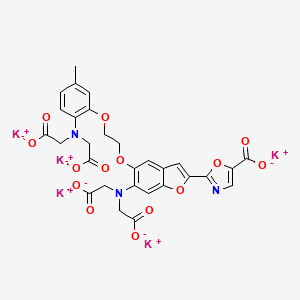

GW4064 is a complex organic compound that features a styryl group, a benzoic acid moiety, and an isoxazole ring

作用機序

Target of Action

GW 4064, also known as (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist . FXR is a member of the nuclear receptor superfamily that is expressed mainly in the liver, intestine, kidney, and adrenal glands .

Mode of Action

GW 4064 interacts with FXR, activating it in a dose-dependent manner . This activation leads to changes in the transcription of genes regulated by FXR, which are involved in various metabolic processes .

Biochemical Pathways

The activation of FXR by GW 4064 affects several biochemical pathways. It has been shown to improve hyperglycemia and hyperlipidemia in diabetic db/db mice . It also suppresses autophagy in nutrient-deprived mouse hepatocytes .

Pharmacokinetics

It is soluble in dmso, which may influence its bioavailability .

Result of Action

The activation of FXR by GW 4064 leads to several molecular and cellular effects. It improves hyperglycemia and hyperlipidemia in diabetic db/db mice . It also suppresses autophagy in nutrient-deprived mouse hepatocytes . Furthermore, GW 4064 protects against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice . It also reduces Leptin signaling pathway activation in breast cancer cells and inhibits tumor growth in mouse xenografts .

Action Environment

It’s worth noting that the effects of gw 4064 can vary depending on the biological context, such as the presence of other signaling molecules and the physiological state of the cells .

生化学分析

Biochemical Properties

GW 4064 interacts with the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis . It has been shown to activate FXR with an EC50 of 65 nM . The activation of FXR by GW 4064 has been associated with the regulation of genes involved in bile acid synthesis and transport .

Molecular Mechanism

The molecular mechanism of action of GW 4064 primarily involves its interaction with the farnesoid X receptor (FXR). Upon binding to FXR, GW 4064 activates this receptor, leading to the transcriptional regulation of a variety of genes involved in bile acid homeostasis . More specifically, GW 4064 has been shown to induce BAX/caspase-3/GSDME-mediated pyroptosis in colorectal cancer cells .

Temporal Effects in Laboratory Settings

The effects of GW 4064 have been observed to change over time in laboratory settings. For instance, in studies involving colorectal cancer cells, the combination of GW 4064 and oxaliplatin was found to inhibit cell growth and colony formation, induce apoptosis and pyroptosis in vitro, and slow tumor growth in vivo .

Dosage Effects in Animal Models

In animal models, the effects of GW 4064 have been observed to vary with different dosages. For instance, in a Fisher rat model, GW 4064 was found to lower serum triglyceride levels in a dose-dependent manner, with an ED50 of 20 mg/kg .

Metabolic Pathways

GW 4064 is involved in the regulation of bile acid homeostasis through its interaction with the farnesoid X receptor (FXR). This involves the modulation of various enzymes and cofactors involved in bile acid synthesis and transport .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GW4064 typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.

Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of various reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered ring structures.

Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Biology

Biological Probes: The compound can be used as a probe to study biological processes.

Drug Development:

Medicine

Therapeutic Agents: The compound can be explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry

Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.

Coatings: It can be used in the formulation of advanced coatings with enhanced durability.

類似化合物との比較

Similar Compounds

GW4064: is similar to other styrylbenzoic acids and isoxazole derivatives.

2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl fluoride: This compound is used in similar applications, particularly in catalysis and materials science.

4,4’-Difluorobenzophenone: This compound is used in the synthesis of high-performance polymers.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

特性

IUPAC Name |

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTNEISLBIENSA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017083 | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278779-30-9, 1089660-72-9 | |

| Record name | GW 4064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW4064 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-4064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GW4064?

A1: this compound is widely recognized as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , , ]

Q2: How does this compound interact with FXR?

A2: this compound binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and enhances FXR's transcriptional activity. [, , ]

Q3: What are the downstream effects of FXR activation by this compound?

A3: FXR activation by this compound regulates the expression of genes involved in diverse metabolic processes, including:

- Bile acid homeostasis: this compound represses bile acid synthesis by downregulating the expression of key enzymes like cholesterol 7a-hydroxylase (CYP7A1). [, , , , ] It also modulates the expression of transporters involved in bile acid uptake, conjugation, and excretion, thereby promoting bile acid clearance from the liver and intestine. [, ]

- Lipid metabolism: this compound improves lipid profiles by reducing triglyceride synthesis, increasing triglyceride clearance, and favorably altering lipoprotein metabolism. [, ]

- Glucose metabolism: this compound shows potential in improving insulin sensitivity and promoting glycogen storage. [, , ]

- Inflammatory responses: this compound exhibits anti-inflammatory effects in various models of liver injury and disease. [, , ]

- Cell growth and apoptosis: this compound has demonstrated anti-proliferative and pro-apoptotic effects in certain cancer cell lines. [, , , , ]

Q4: Does this compound have any off-target effects?

A4: Research indicates that this compound can interact with other targets besides FXR, including:

- Histamine receptors: this compound has been shown to activate H1 and H4 histamine receptors while inhibiting H2 histamine receptor signaling. []

- Estrogen-related receptor α (ERRα): this compound acts as an agonist for ERRα, potentially contributing to its effects on energy metabolism. [, ]

Q5: How does the chronic administration of this compound affect energy expenditure?

A5: Chronic this compound treatment has been shown to reduce bile acid pool size, leading to decreased energy expenditure, weight gain, and insulin resistance in a mouse model of diet-induced obesity. []

Q6: What is the role of the FXR/βKlotho/FGFs pathway in this compound's effects?

A6: this compound activates the FXR/βKlotho/FGFs pathway, which is crucial for maintaining intestinal barrier function and suppressing colorectal tumorigenesis. [] It increases the expression of FXR, αKlotho, βKlotho, FGF19, FGF21, and FGF23, protecting against LPS-induced intestinal barrier dysfunction. []

Q7: How does this compound affect osteoclast activity in osteoarthritis?

A7: In a mouse model of osteoarthritis, this compound attenuated subchondral bone deterioration and reduced osteoclast fusion and activity, suggesting a potential therapeutic role in osteoarthritis. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C26H20Cl3NO4, and its molecular weight is 516.8 g/mol.

Q9: What is known about the stability of this compound?

A9: this compound in its crystalline form exhibits limited solubility, potentially affecting its oral bioavailability. []

Q10: Are there strategies to improve the solubility and bioavailability of this compound?

A10: Research has explored different formulations to enhance this compound's bioavailability:

- Self-emulsifying drug delivery systems (SEDDS): SEDDS formulations have demonstrated significant improvement in the oral bioavailability of this compound. []

- Salt forms: The development of salt forms of this compound has been explored to enhance its solubility and bioavailability. []

Q11: What is the impact of formulation on the preclinical efficacy assessment of this compound?

A11: Formulations like SEDDS significantly enhance this compound's oral bioavailability, enabling more accurate assessment of its efficacy at desired exposure levels in preclinical studies using hamsters and cynomolgus monkeys. []

Q12: What are some of the in vitro models used to study this compound?

A12: Researchers have used various cell lines to investigate the effects of this compound, including:

- Liver cancer cell lines (e.g., HepG2, Huh7, HLE): To evaluate the impact of this compound on cell proliferation, apoptosis, and gene expression related to bile acid and lipid metabolism. [, , , , , ]

- Cholangiocarcinoma cell lines (e.g., QBC939): To assess the anti-proliferative and apoptotic effects of this compound in cholangiocarcinoma cells. []

- Colorectal adenocarcinoma cells (e.g., LS180): To study the regulation of sulfotransferase enzymes by this compound. [, ]

- Macrophage cell lines (e.g., RAW 264.7): To investigate the anti-inflammatory effects of this compound on macrophage activation. []

- Preadipocyte cell lines (e.g., 3T3-L1): To study the effects of this compound on adipocyte differentiation and adipokine expression. [, ]

Q13: What are some of the animal models used to study this compound?

A13: this compound has been investigated in a range of animal models, including:

- Rodent models of cholestasis (e.g., bile duct ligation, alpha-naphthylisothiocyanate): To assess its hepatoprotective effects and its impact on bile acid homeostasis. [, , ]

- Mouse models of nonalcoholic fatty liver disease (NAFLD): To evaluate its effects on hepatic lipid accumulation, triglyceride content, and insulin resistance. [, ]

- Mouse models of lipopolysaccharide (LPS)-induced intestinal barrier dysfunction: To investigate its protective role in maintaining intestinal barrier integrity. []

- Mouse models of colorectal cancer: To explore its potential in preventing or treating colorectal tumorigenesis. []

- Mouse models of osteoarthritis: To assess its impact on subchondral bone deterioration and osteoclast activity. []

Q14: Have any clinical trials been conducted with this compound?

A14: No clinical trials have been registered for this compound to date.

Q15: How does this compound influence the expression of cytochrome P450 (CYP) enzymes?

A15: this compound has been found to regulate the expression of specific CYP enzymes, including:

- CYP3A4: this compound downregulates CYP3A4 expression in human hepatocytes, potentially through the induction of small heterodimer partner (SHP), a transcriptional repressor of CYP3A4. [, ] This interaction could have implications for drug-drug interactions with co-administered CYP3A4 substrates.

- CYP2D6: this compound also represses CYP2D6 expression through the upregulation of SHP, suggesting a potential for drug interactions with CYP2D6 substrates. []

Q16: Are there any known interactions between this compound and drug transporters?

A16: The research provided doesn't offer specific details regarding interactions between this compound and drug transporters.

Q17: Which analytical methods are used to characterize and quantify this compound?

A17: The scientific literature mentions various analytical techniques used in this compound research:

Q18: What is known about the toxicity and safety profile of this compound?

A18: The long-term safety and toxicity profile of this compound requires further investigation. Notably, chronic administration in a mouse model of diet-induced obesity led to adverse metabolic effects, including weight gain and insulin resistance, linked to a reduction in the bile acid pool size. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)

![6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B7795934.png)

![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)

![sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B7795975.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)